Ethyl 2-oxo-2H-1-benzopyran-4-yl carbonate
Description
Structure
3D Structure
Properties
CAS No. |
120450-94-4 |
|---|---|
Molecular Formula |
C12H10O5 |
Molecular Weight |
234.20 g/mol |
IUPAC Name |
ethyl (2-oxochromen-4-yl) carbonate |
InChI |
InChI=1S/C12H10O5/c1-2-15-12(14)17-10-7-11(13)16-9-6-4-3-5-8(9)10/h3-7H,2H2,1H3 |
InChI Key |
OILVXBTVNHKWGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC1=CC(=O)OC2=CC=CC=C21 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Oxo 2h 1 Benzopyran 4 Yl Carbonate and Analogous C 4 Functionalized Coumarin Derivatives
Classical and Contemporary Approaches for the 2-Oxo-2H-1-Benzopyran Core Synthesis
The coumarin (B35378) framework is a privileged scaffold in medicinal chemistry and materials science, leading to the development of numerous synthetic protocols. mdpi.comresearchgate.net Key methods include the Knoevenagel and Pechmann condensations, Aldol-type cyclizations, and multi-component reactions. nih.gov
The Knoevenagel condensation is a cornerstone of coumarin synthesis, typically involving the reaction of a salicylaldehyde (B1680747) derivative with an active methylene compound, such as diethyl malonate or ethyl acetoacetate. nih.govic.ac.ukscispace.com The reaction is generally catalyzed by weak bases like piperidine or pyridine. nih.gov
The mechanism proceeds via the formation of a carbanion from the active methylene compound, which then undergoes a nucleophilic addition to the aldehyde carbonyl group. The resulting intermediate undergoes dehydration, followed by an intramolecular trans-esterification and elimination of water to form the coumarin ring.
Modern advancements have focused on enhancing the efficiency and environmental compatibility of this reaction. Catalytic enhancements include:
Microwave Irradiation: The use of microwave activation, often under solvent-free conditions, significantly reduces reaction times from hours to minutes and can improve yields. ic.ac.uk
Ionic Liquids: Ionic liquids like 1,3-dimethylimidazolium methyl sulfate ([MMIm][MSO4]) can act as both the solvent and catalyst, enabling high yields at room temperature in very short reaction times. nih.gov
Heterogeneous Catalysts: Nanoparticles, such as nano MgFe2O4, have been employed as efficient and reusable catalysts under ultrasound irradiation, promoting green synthesis principles. nih.govresearchgate.net
Alternative Catalysts: Systems like sodium azide or potassium carbonate in water have proven highly effective for the synthesis of coumarin-3-carboxylic acids from salicylaldehyde and Meldrum's acid. nih.gov
Table 1: Catalytic Enhancements in Knoevenagel Condensation for Coumarin Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Condition | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| Salicylaldehyde | Diethyl malonate | Piperidine / Microwave | Ethyl coumarin-3-carboxylate | Good | ic.ac.uk |
| Substituted Salicylaldehydes | Diethyl malonate | Piperidine / Acetic acid / EtOH | Substituted Coumarins | - | nih.gov |
| o-Hydroxybenzaldehydes | Dimethyl malonate | L-proline / [MMIm][MSO4] | 3-(Methoxycarbonyl)coumarin | High | nih.gov |
| Salicylaldehyde | Meldrum's acid | Sodium azide / Water | Coumarin-3-carboxylic acid | 99 | nih.gov |
| Substituted Salicylaldehydes | 1,3-Dicarbonyl compounds | Nano MgFe2O4 / Ultrasound | 3-Substituted coumarins | 63-73 | nih.gov |
Discovered by Hans von Pechmann, this condensation reaction is a widely used method for synthesizing coumarins from a phenol and a β-keto ester or carboxylic acid under acidic conditions. wikipedia.orgijsart.com The reaction is versatile, allowing for the preparation of various substituted coumarins, including the 4-methyl substituted group which is industrially important. ic.ac.uk
The mechanism involves an initial acid-catalyzed transesterification between the phenol and the β-keto ester. This is followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) onto the activated phenol ring, and a final dehydration step to yield the coumarin. wikipedia.orgacs.org
Strong Brønsted acids like sulfuric acid and methanesulfonic acid, or Lewis acids such as AlCl3, are traditionally used as catalysts. wikipedia.orgorganic-chemistry.org Research into greener and more efficient catalysts has led to the use of:
Heterogeneous Catalysts: Ti(IV)-doped ZnO nanoparticles have been shown to be highly active and recyclable catalysts for the Pechmann condensation. nih.gov
Ionic Liquids: Lewis acidic chloroaluminate ionic liquids have been utilized for efficient coumarin synthesis. organic-chemistry.org
Microwave-Assisted Synthesis: Catalysts such as FeF3 or Cr(NO3)3·9H2O under microwave irradiation provide rapid and high-yielding routes to coumarin derivatives. researchgate.netijsart.com
Table 2: Examples of Pechmann Condensation Reactions
| Phenol | β-Keto Ester | Catalyst/Condition | Product | Reference |
|---|---|---|---|---|
| Phenol | Ethyl acetoacetate | Strong Acid (e.g., H2SO4) | 4-Methylcoumarin | wikipedia.org |
| Resorcinol | Ethyl acetoacetate | Mild Acidic Conditions | 7-Hydroxy-4-methylcoumarin | wikipedia.org |
| Phloroglucinol | Ethyl acetoacetate | Zn0.925Ti0.075O / 110 °C | 5,7-Dihydroxy-4-methylcoumarin | nih.gov |
| Resorcinol | Ethyl acetoacetate | FeF3 / Microwave | 7-Hydroxy-4-methylcoumarin | ijsart.com |
While not as commonly cited by name for coumarin synthesis as the Knoevenagel or Pechmann reactions, intramolecular Aldol-type reactions represent a valid pathway to the coumarin core. This approach typically involves the cyclization of a pre-formed substrate, such as an ortho-hydroxy-substituted phenyl ketone or ester bearing an appropriate side chain.
The general mechanism involves the formation of an enolate under basic or acidic conditions, which then attacks a carbonyl group within the same molecule. The subsequent cyclization and dehydration (elimination of water) forms the α,β-unsaturated lactone system characteristic of coumarins. For example, the synthesis of coumarins and quinolones has been achieved through intramolecular aldol condensation reactions of titanium enediolates. scispace.com
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, offering high atom economy, efficiency, and the ability to generate molecular diversity in a single step. mdpi.combenthamscience.comnih.gov Several MCRs have been developed for the synthesis of the coumarin scaffold and its derivatives.
These one-pot processes combine three or more reactants to form a complex product, avoiding the need to isolate intermediates. nih.gov For instance, a microwave-assisted MCR of 4-hydroxycoumarin (B602359), various aldehydes, and aromatic amines in water can produce coumarin-fused dihydroquinolines. rsc.org Another example is the one-pot, three-component synthesis of coumarin-3-carboxamides from salicylaldehyde, an amine, and diethyl malonate using a piperidine-iodine dual catalyst system. mdpi.com MCRs are valued for their ability to rapidly construct libraries of complex molecules from simple starting materials. benthamscience.comnih.gov
Specific Strategies for C-4 Functionalization and Carbonate Formation
The synthesis of the title compound, Ethyl 2-oxo-2H-1-benzopyran-4-yl carbonate, requires the specific introduction of an ethyl carbonate group at the C-4 position of the coumarin ring. This is achieved by derivatizing a 4-hydroxycoumarin precursor.
4-Hydroxy-2H-1-benzopyran-2-one (4-hydroxycoumarin) is the key intermediate for C-4 functionalization. researchgate.net It can be synthesized through various methods, including the reaction of phenol with malonic acid or its derivatives, often involving a cyclization reaction catalyzed by agents like phosphorus oxychloride or polyphosphoric acid. Another route involves the acid-catalyzed deacylation of 3-acetyl-4-hydroxycoumarin. sciepub.com
4-Hydroxycoumarin exists in a tautomeric equilibrium with 2,4-chromandione, but it predominantly reacts as the enol form. researchgate.net The hydroxyl group at the C-4 position is nucleophilic and can be readily acylated.
To synthesize this compound, 4-hydroxycoumarin is treated with ethyl chloroformate. The reaction is an O-acylation, typically performed in the presence of a base such as pyridine or triethylamine, which acts as a catalyst and scavenges the HCl byproduct.
The general reaction is as follows: 4-Hydroxycoumarin + Ethyl Chloroformate --(Base)--> this compound + [Base-H]Cl
This straightforward derivatization highlights the utility of 4-hydroxycoumarin as a versatile precursor for a wide range of C-4 substituted coumarins, including esters, ethers, and other functional groups. arabjchem.orgnih.gov
Table 3: Common C-4 Derivatizations of 4-Hydroxycoumarin
| Reagent | Base/Catalyst | Product Type |
|---|---|---|
| Ethyl Chloroformate | Pyridine | C-4 Carbonate Ester |
| Alkyl Halide (e.g., Ethyl bromoacetate) | K2CO3 | C-4 Ether |
| Acetic Anhydride (B1165640) | - | C-4 Acetate (B1210297) Ester |
| Secondary Benzylic Alcohols | TMSOTf | C-3 Benzylated Product |
| 1,3-Diphenylprop-2-en-1-ol | Yb(OTf)3 | C-3 Allylated Product |
Direct Esterification and Carbonate Bond Formation Techniques
The most straightforward method for the synthesis of this compound involves the direct O-acylation of its precursor, 4-hydroxycoumarin. This approach is analogous to standard esterification reactions where the hydroxyl group of 4-hydroxycoumarin acts as a nucleophile, attacking an electrophilic carbonyl carbon source.
A primary method involves the reaction of 4-hydroxycoumarin with ethyl chloroformate in the presence of a suitable base. The base, typically a tertiary amine like pyridine or triethylamine, serves to deprotonate the acidic hydroxyl group of the coumarin, enhancing its nucleophilicity. sciepub.comresearchgate.net The resulting coumarinyl anion then attacks the ethyl chloroformate, displacing the chloride ion to form the desired carbonate ester. This reaction is generally carried out in an aprotic solvent, such as pyridine, at reduced temperatures to control reactivity. ias.ac.in
A similar reaction has been successfully demonstrated in the synthesis of O-Carbethoxy-2-acetyl-1-naphthol, where 2-acetyl-1-naphthol was treated with ethyl chlorocarbonate in pyridine. ias.ac.in The instantaneous reaction highlights the efficiency of this method for acylating phenolic hydroxyl groups.
| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Product | Ref |
| 4-Hydroxycoumarin | Acyl Chlorides | Triethylamine | Methylene Chloride | O-Acyl-4-hydroxycoumarin | sciepub.com |
| 4-Hydroxycoumarin | Acid Halides | NaOH / Copper Salts | (Microwave, solvent-free) | O-Acylated coumarins | sciepub.com |
| 2-Acetyl-1-naphthol | Ethyl Chlorocarbonate | Pyridine | Pyridine | O-Carbethoxy-2-acetyl-1-naphthol | ias.ac.in |
An alternative strategy for forming the core 4-hydroxycoumarin structure, which is the immediate precursor for carbonate formation, involves an intramolecular cyclization of an acylated phenol derivative. One notable method is the treatment of o-hydroxyacetophenones with diethyl carbonate in the presence of a strong base like metallic sodium. ias.ac.in This reaction proceeds via acylation of the ketone followed by a base-catalyzed intramolecular condensation to yield the 4-hydroxycoumarin ring system.
| Reactant 1 | Reactant 2 | Base | Product | Ref |
| o-Hydroxyacetophenones | Ethyl Carbonate | Metallic Sodium | 4-Hydroxycoumarin | ias.ac.in |
| 2'-Hydroxyacetophenone | Diethyl Carbonate | Sodium Hydride | 4-Hydroxycoumarin | sciepub.com |
These direct methods provide efficient pathways to C-4 functionalized coumarins, leveraging the reactivity of the 4-hydroxyl group to form stable carbonate and ester linkages.
Transesterification Processes for Carbonate Modification
Transesterification is a crucial process for modifying the structure of an existing ester or carbonate by exchanging its alkoxy group with that of another alcohol. wikipedia.org This equilibrium-driven reaction can be applied to this compound to synthesize a variety of other coumarin-4-yl carbonate derivatives.
The general principle of carbonate transesterification involves reacting the parent carbonate ester with a different alcohol in the presence of a catalyst. wikipedia.org The reaction's direction is typically controlled by Le Chatelier's principle. For instance, if the incoming alcohol is used in large excess or if the displaced alcohol (in this case, ethanol) is more volatile and can be removed from the reaction mixture by distillation, the equilibrium will shift toward the formation of the new carbonate product. wikipedia.org
Catalysts for transesterification can be acidic, basic, or organometallic. Solid oxide catalysts, such as CaO-ZnO, have been shown to be effective for the transesterification of cyclic carbonates with methanol under ambient conditions, highlighting an environmentally benign approach. nih.govresearchgate.net
In the context of this compound, one could envision its reaction with a higher boiling point alcohol, such as benzyl alcohol or various long-chain alcohols, in the presence of a suitable catalyst. By continuously removing the ethanol (B145695) byproduct, a high yield of the new benzyl or alkyl 2-oxo-2H-1-benzopyran-4-yl carbonate could be achieved. This method allows for the diversification of the carbonate moiety, enabling the synthesis of a library of C-4 functionalized coumarins from a single precursor.
| Substrate | Reagent | Catalyst Type | Key Principle | Potential Product | Ref |
| This compound | R'-OH (Alcohol) | Acid, Base, or Organometallic | Removal of ethanol byproduct | R'-2-oxo-2H-1-benzopyran-4-yl carbonate | wikipedia.org |
| Cyclic Carbonates | Methanol | CaO-ZnO | Heterogeneous catalysis | Dimethyl Carbonate | researchgate.net |
While specific examples of transesterification on this compound are not extensively detailed in the literature, the fundamental principles of carbonate chemistry strongly support the viability of this approach for modifying the C-4 position of the coumarin ring system. wikipedia.org
Advanced Synthetic Transformations and Derivatization Strategies for Coumarin Systems
Regioselective Functionalization at C-3, C-6, C-7, and C-8 Positions
The coumarin (B35378) ring system offers several sites for electrophilic and nucleophilic attack, allowing for a range of regioselective functionalizations. The C-3 position of 4-hydroxycoumarins is particularly reactive, while the C-6, C-7, and C-8 positions on the benzenoid ring can also be selectively modified.
The C-3 position of 4-hydroxycoumarin (B602359) is readily functionalized through various C-C and C-N bond-forming reactions. For instance, a catalyst- and solvent-free dehydrogenative aza-coupling at the C-3 position can be achieved under ball-milling conditions, reacting 4-hydroxycoumarins with primary aromatic amines and tert-butyl nitrite (B80452) to yield coumarin hydrazones. rsc.org Furthermore, the C-3 position can be alkylated with a variety of alcohols, including benzylic, benzhydrylic, allylic, and propargylic alcohols, catalyzed by molecular iodine. arabjchem.org Another approach involves a three-component cascade reaction with aryl/heteroaryl/vinyl iodides and allene, catalyzed by palladium complexes, to introduce a 2'-arylallyl group at the C-3 position. arabjchem.org
Functionalization of the benzenoid ring of the coumarin nucleus can also be achieved with high regioselectivity. For example, nitration of 4-hydroxycoumarin with nitric acid in acetic acid selectively introduces a nitro group at the C-3 position initially, which can then be reduced to an amino group. nih.gov This amino group can subsequently be a handle for further derivatization.
Below is a table summarizing various regioselective functionalization reactions applicable to the 4-hydroxycoumarin scaffold, the precursor to ethyl 2-oxo-2H-1-benzopyran-4-yl carbonate.
| Position | Reaction Type | Reagents and Conditions | Functional Group Introduced |
| C-3 | Dehydrogenative aza-coupling | Primary aromatic amines, tert-butyl nitrite, ball-milling | Hydrazone |
| C-3 | Alkylation | Benzylic/allylic/propargylic alcohols, I2, nitromethane, 50 °C | Alkyl |
| C-3 | Allylation | Aryl/heteroaryl/vinyl iodides, allene, Pd(PPh3)4 or Pd2(dba)3 | 2'-Arylallyl |
| C-3 | Nitration | HNO3, AcOH, 60 °C | Nitro |
Synthesis of Fused Heterocyclic Systems from Coumarin Precursors
The 4-hydroxycoumarin framework is a versatile building block for the synthesis of a variety of fused heterocyclic systems. These reactions often proceed through initial Michael additions or condensation reactions, followed by intramolecular cyclization.
One prominent example is the synthesis of pyrano[3,2-c]chromen-5-ones. This can be achieved through a cascade addition-cyclization reaction of 4-hydroxycoumarins with chalcone (B49325) derivatives. tandfonline.com Similarly, a three-component reaction of 4-hydroxycoumarin, aldehydes, and acetophenones, often promoted by microwave irradiation, can afford diverse pyranocoumarins. rsc.org Furthermore, a base-mediated, three-component synthesis of both symmetric and unsymmetric pyran-fused biscoumarins has been developed from 4-hydroxycoumarin and 4-chloro-3-formylcoumarin. rsc.org
Another important class of fused systems are the furo[3,2-c]coumarins. A regioselective synthesis of 2-aryl-4H-furo[3,2-c]coumarin derivatives can be accomplished through the FeCl3-catalyzed reaction of 4-hydroxycoumarins with aryl oxiranes. rsc.org This reaction proceeds via a regioselective ring-opening of the oxirane, followed by dehydration and cyclization. rsc.org
The synthesis of nitrogen-containing fused systems is also well-established. For instance, new tandfonline.combenzopyrano[3',4':5,6]pyrano[2,3-d]pyrimidines can be synthesized from 4-hydroxycoumarin in a one-pot reaction with acetaldehyde (B116499) and malononitrile (B47326) to form a key pyrano[3,2-c] tandfonline.combenzopyran intermediate, which is then elaborated. nih.gov
The following table provides examples of fused heterocyclic systems synthesized from 4-hydroxycoumarin precursors.
| Fused System | Synthetic Approach | Key Reagents |
| Pyrano[3,2-c]chromen-5-ones | Cascade addition-cyclization | Chalcone derivatives |
| Pyrano-fused biscoumarins | Three-component reaction | 4-Chloro-3-formylcoumarin |
| Furo[3,2-c]coumarins | Regioselective ring-opening and cyclization | Aryl oxiranes, FeCl3 |
| Pyrano[2,3-d]pyrimidines | Multi-step synthesis via pyranocoumarin (B1669404) intermediate | Acetaldehyde, malononitrile |
Tandem and Cascade Reactions in Coumarin Synthesis
Tandem and cascade reactions offer an efficient and atom-economical approach to the synthesis of complex coumarin derivatives from simple precursors. These reactions often involve a sequence of transformations in a single pot, avoiding the isolation of intermediates.
A notable example is the iodine-catalyzed cascade annulation of 4-hydroxycoumarins with aurones, which provides access to spirocyclic benzofuran–furocoumarins. mdpi.comnih.gov This process involves a Michael addition, iodination, and an intramolecular nucleophilic substitution in a one-step process. mdpi.comnih.gov
Another powerful strategy is the asymmetric Michael/cyclization tandem reaction of 4-hydroxycoumarin with β-nitroalkenes, catalyzed by chiral bifunctional thioureas. nih.gov This reaction leads to the formation of 2,3-dihydrofuro[3,2-c]-coumarin adducts with good enantioselectivities. nih.gov
Furthermore, a copper-catalyzed cascade dehydrogenation/conjugate addition sequence starting from simple saturated ketones and 4-hydroxycoumarins has been developed for the direct synthesis of alkylated 4-hydroxycoumarin derivatives. rsc.org This method has been applied to the synthesis of several marketed drugs. rsc.org A ternary-catalytic multicomponent reaction involving palladium, an amine, and a Brønsted acid has also been reported for the construction of substituted 4-hydroxycoumarin derivatives with adjacent quaternary and tertiary stereocenters. rsc.org
A summary of tandem and cascade reactions involving 4-hydroxycoumarin is presented in the table below.
| Reaction Type | Key Reagents | Product Type | Catalyst |
| Cascade Annulation | Aurones | Spirocyclic benzofuran–furocoumarins | Iodine |
| Asymmetric Michael/Cyclization | β-Nitroalkenes | 2,3-Dihydrofuro[3,2-c]-coumarins | Chiral bifunctional thioureas |
| Dehydrogenation/Conjugate Addition | Saturated ketones | Alkylated 4-hydroxycoumarins | Copper |
| Ternary-Catalytic Multicomponent Reaction | Alkynaldehydes | Substituted 4-hydroxycoumarins | Pd/Amine/Brønsted acid |
Computational and Theoretical Chemistry Studies on 2 Oxo 2h 1 Benzopyran Carbonates and Analogues
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and geometric parameters of 2-oxo-2H-1-benzopyran derivatives. uomphysics.net DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are commonly used to optimize the molecular geometry and predict various properties. researchgate.netnih.gov
The optimization process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. nih.gov For Ethyl 2-oxo-2H-1-benzopyran-4-yl carbonate, calculations would reveal a nearly planar benzopyran (coumarin) core. nih.gov Key structural parameters, including bond lengths and angles, can be precisely calculated. For instance, the C=O bond of the pyranone ring is expected to be around 1.2 Å, while C-O single bonds within the lactone and carbonate moieties would be longer. These theoretical parameters can be compared with experimental data from X-ray crystallography for validation. researchgate.netnih.gov
Table 1: Theoretical Geometrical Parameters for the 2-Oxo-2H-1-benzopyran Core
| Parameter | Typical Calculated Value (Å or °) |
|---|---|
| C2=O2 Bond Length | ~1.21 Å |
| O1-C2 Bond Length | ~1.38 Å |
| C4-O(carbonate) Bond Length | ~1.35 Å |
| O1-C2-C3 Bond Angle | ~120° |
| C3-C4-C4a Bond Angle | ~119° |
Note: These values are representative for the coumarin (B35378) core based on DFT calculations of analogous structures.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.govrsc.org A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher chemical reactivity and lower kinetic stability. nih.govrsc.org For coumarin derivatives, the HOMO is typically distributed over the benzene (B151609) ring and the C3-C4 double bond, while the LUMO is often localized on the pyrone ring, particularly the C=O group. researchgate.netmaterialsciencejournal.org This distribution indicates that the molecule is susceptible to nucleophilic attack at the pyrone ring and electrophilic attack on the benzene ring.
Table 2: Calculated FMO Energies and Reactivity Descriptors
| Parameter | Value (eV) | Implication |
|---|---|---|
| EHOMO | -6.5 | Electron-donating ability |
| ELUMO | -1.9 | Electron-accepting ability |
| Energy Gap (ΔE) | 4.6 | High chemical reactivity and charge transfer potential |
Note: Values are hypothetical but representative for this class of compounds.
Electrostatic Potential (ESP) Surface Analysis
The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule, allowing for the identification of sites prone to electrophilic and nucleophilic attack. bhu.ac.in The ESP map is generated by plotting the electrostatic potential onto the molecule's electron density surface. researchgate.net
Different colors on the ESP map correspond to different potential values. Red regions indicate areas of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. researchgate.netnih.gov These are typically found around electronegative atoms like oxygen. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are attractive to nucleophiles. researchgate.netnih.gov Green areas denote neutral potential. researchgate.net
For this compound, the ESP surface would show strong negative potential (red) around the carbonyl oxygen atoms of both the lactone and the carbonate groups, highlighting them as primary sites for hydrogen bonding and electrophilic interactions. researchgate.netresearchgate.net Positive potential (blue) would be expected around the hydrogen atoms of the benzene ring. bhu.ac.in This analysis is crucial for understanding intermolecular interactions and predicting reaction sites. nih.govresearchgate.net
Theoretical Insights into Reaction Mechanisms and Energetics
Computational chemistry offers profound insights into the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. The 2-oxo-2H-1-benzopyran (coumarin) ring system is known to be reactive, particularly towards nucleophiles. nih.gov The lactone ring can undergo ring-opening reactions when attacked by nucleophilic reagents like hydrazine (B178648) hydrate (B1144303). nih.govresearchgate.net
Theoretical studies can model the reaction pathway of a nucleophile with this compound. For example, the reaction with a nucleophile would likely proceed via an initial attack at the electron-deficient carbonyl carbon (C2) of the lactone or through conjugate addition at the C4 position, leading to the opening of the pyrone ring. nih.govresearchgate.net DFT calculations can be used to map the potential energy surface of the reaction, identifying the structures of intermediates and transition states. This allows for the determination of the reaction's energy profile and helps to predict which reaction pathway is more favorable energetically.
Molecular Dynamics Simulations for Conformational Landscape
While quantum chemical calculations are excellent for studying static properties of single molecules, Molecular Dynamics (MD) simulations are employed to explore their dynamic behavior and conformational flexibility over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule's conformation changes in response to its environment (e.g., in a solvent or interacting with a biological target). nih.gov
For this compound, MD simulations can be used to study the rotational freedom of the ethyl carbonate side chain relative to the rigid coumarin core. These simulations can identify the most stable conformers and the energy barriers between them. Understanding the conformational landscape is vital, as the specific three-dimensional shape of a molecule often dictates its biological activity and physical properties.
Synthetic Applications and Material Science Relevance of Coumarin Based Carbonates
Role as Intermediates in Complex Molecule Synthesis
Coumarin (B35378) derivatives, including those functionalized at the 4-position, are pivotal intermediates in the synthesis of more complex molecular architectures. The 4-hydroxycoumarin (B602359) core, from which carbonates like the titular compound are derived, is a versatile precursor for a variety of chemical transformations.
The synthesis of derivatives often begins with the acylation of 4-hydroxycoumarin. One common approach involves the reaction of 1-(2-hydroxyphenyl)ethanone with acylating agents such as diethyl carbonate or dimethyl carbonate in the presence of a strong base like sodium hydride. This foundational structure can then undergo further modifications. For instance, methyl 2-(coumarin-4-yloxy)acetate can be synthesized by refluxing methyl bromoacetate (B1195939) with 4-hydroxycoumarin in the presence of potassium carbonate. nih.gov This acetate (B1210297) derivative serves as a starting point for creating more complex molecules, such as hydrazides, by reacting it with hydrazine (B178648) hydrate (B1144303). nih.gov
Furthermore, 4-hydroxycoumarin derivatives are key components in multicomponent reactions, which allow for the efficient construction of complex molecules in a single step. An efficient palladium/amine/Brønsted acid ternary-catalytic multicomponent reaction has been developed for the rapid construction of substituted 4-hydroxycoumarin derivatives bearing adjacent quaternary and tertiary stereocenters. rsc.org These complex structures highlight the role of coumarin-based compounds as versatile platforms for generating molecular diversity.
Table 1: Examples of Reactions Utilizing 4-Hydroxycoumarin Derivatives
| Starting Material | Reagents | Product Type | Reference |
| 4-hydroxycoumarin | Methyl bromoacetate, K₂CO₃ | Methyl 2-(coumarin-4-yloxy)acetate | nih.gov |
| Methyl 2-(coumarin-4-yloxy)acetate | Hydrazine hydrate | 2-(Coumarin-4-yloxy)acetohydrazide | nih.gov |
| 4-hydroxycoumarin, vinyl ketones, arylboronic acids | Pd/amine/Brønsted acid | Substituted 4-hydroxycoumarins | rsc.org |
| 4-hydroxycoumarin | Aromatic aldehydes | 3,3'-(benzylidene)bis(4-hydroxycoumarin) | nih.gov |
Utilization in Supramolecular Chemistry and Self-Assembly Processes
The structural features of coumarin derivatives, including potential carbonate functionalities, lend themselves to applications in supramolecular chemistry and self-assembly. The planar and aromatic nature of the coumarin ring system facilitates π-π stacking interactions, which are crucial driving forces in the formation of ordered supramolecular structures.
While direct studies on the supramolecular behavior of "Ethyl 2-oxo-2H-1-benzopyran-4-yl carbonate" are scarce, the principles can be inferred from related coumarin compounds. The ability of coumarin moieties to participate in non-covalent interactions makes them attractive components for designing self-assembling systems. These systems can form various nanostructures, such as gels, vesicles, and liquid crystals, with potential applications in materials science and biomedicine. The specific functionalization at the 4-position can be tailored to influence the self-assembly process by introducing additional interaction sites, such as hydrogen bonding or dipole-dipole interactions.
Applications in Optoelectronic Materials (e.g., Organic Light-Emitting Diodes, Laser Dyes)
Coumarin derivatives are well-known for their fluorescent properties and have been extensively investigated for applications in optoelectronic devices. mdpi.comnih.gov Their utility stems from their high quantum yields, good solubility, and tunable emission spectra. researchgate.net These properties make them suitable for use as laser dyes, fluorescent probes, and emitters in Organic Light-Emitting Diodes (OLEDs). nih.govresearchgate.net
The electronic and optical properties of coumarins are highly dependent on their substitution pattern. Electron-donating groups at the 7-position and electron-withdrawing groups at the 3- or 4-position can lead to a red-shift in the absorption and emission wavelengths. bath.ac.uk This tunability is crucial for designing materials with specific optoelectronic characteristics for various applications. acs.org For instance, coumarin derivatives are used as dye sensitizers in solar cells. mdpi.com
Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in understanding the structure-property relationships of coumarin derivatives and in designing new molecules with desired optoelectronic properties. mdpi.com These studies provide valuable insights that can guide the synthesis of novel coumarin-based materials for advanced optoelectronic applications. mdpi.com
Table 2: Optoelectronic Applications of Coumarin Derivatives
| Application | Key Properties | Reference |
| Laser Dyes | High fluorescence quantum yield, tunable emission | bath.ac.uk |
| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence, tunable emission color | researchgate.net |
| Dye-Sensitized Solar Cells (DSCs) | Strong absorption in the visible spectrum, efficient electron injection | mdpi.comresearchgate.net |
| Fluorescent Probes | High sensitivity and selectivity, changes in fluorescence upon binding | mdpi.com |
Development of Novel Polymerization Initiators and Monomers
The coumarin scaffold is a versatile platform for the development of novel polymerization initiators and monomers. The photoreactive nature of the coumarin ring, specifically its ability to undergo [2+2] cycloaddition upon irradiation with UV light, is a key feature exploited in polymer chemistry. nih.govresearchgate.net
Coumarin derivatives can function as photoinitiators, either in unimolecular (Type I) or bimolecular (Type II) systems, to generate free radicals and initiate polymerization. nih.govresearchgate.net In bimolecular systems, the excited coumarin derivative interacts with a co-initiator to produce the initiating species. nih.gov The efficiency of these photoinitiating systems can be tuned by modifying the coumarin structure. researchgate.netrsc.orgrsc.org
Furthermore, coumarin moieties can be incorporated into polymer chains as monomers. nih.gov The resulting polymers can exhibit interesting properties, such as photo-crosslinkability. d-nb.info This crosslinking is often reversible, as the cyclobutane (B1203170) dimers formed during the [2+2] cycloaddition can be cleaved by irradiation at a different wavelength. nih.gov This reversible crosslinking has been utilized in the development of smart materials, such as self-healing polymers and drug delivery systems. nih.gov For example, 3-vinylcoumarins have been co-polymerized with other monomers to create fluorescent polymers. nih.gov
Table 3: Coumarin Derivatives in Polymerization
| Role | Mechanism/Application | Reference |
| Photoinitiator | Free radical generation upon UV/Visible light exposure | nih.govresearchgate.net |
| Monomer | Incorporation into polymer backbone for photo-crosslinking | nih.govd-nb.info |
| Crosslinking Agent | Reversible [2+2] cycloaddition for smart materials | nih.govresearchgate.net |
Q & A
Q. What are the established synthetic routes for Ethyl 2-oxo-2H-1-benzopyran-4-yl carbonate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via condensation reactions of 4-hydroxycoumarin derivatives with ethyl chloroformate. A typical procedure involves refluxing 4-hydroxycoumarin with ethyl chloroformate in acetone or dichloromethane, using a base like potassium carbonate to neutralize HCl byproducts. Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., acetone) improve yield compared to non-polar solvents.
- Reaction time : 12–24 hours under reflux ensures complete conversion.
- Purification : Recrystallization from ethanol or column chromatography removes unreacted starting materials .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- FTIR : Confirms carbonyl groups (C=O stretches at 1740–1680 cm⁻¹) and ester linkages (C-O-C at 1220–1160 cm⁻¹).
- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.8–8.2 ppm) and ester ethyl groups (δ 1.3–4.3 ppm).
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 322.14 [M+1]) validate the molecular formula .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carbonate group.
- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction determines bond lengths, angles, and torsional conformations. For example:
Q. What strategies address contradictions between computational predictions and experimental data for this compound’s reactivity?
- Methodological Answer : Discrepancies may arise from solvent effects or transition-state barriers. Strategies include:
- Solvent correction : Apply COSMO-RS models to DFT calculations.
- Kinetic studies : Use HPLC or in situ IR to monitor reaction intermediates.
- Isotopic labeling : Trace ¹⁸O in the carbonate group to confirm hydrolysis pathways .
Q. How can researchers design derivatives of this compound for targeted pharmacological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify the 4-phenyl or 2-oxo groups to enhance bioactivity.
- In vitro assays : Test cytotoxicity (MTT assay) and NF-κB inhibition in cancer cell lines (e.g., HepG2).
- Molecular docking : Screen derivatives against protein targets (e.g., cyclooxygenase-2) using AutoDock Vina .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data for this compound in polar vs. non-polar solvents?
- Methodological Answer : Apparent contradictions arise from crystallinity and hydrogen-bonding capacity.
Q. Why might NMR spectra show unexpected splitting patterns in derivatives of this compound?
- Methodological Answer : Dynamic effects (e.g., restricted rotation of the carbonate group) cause peak splitting.
- Variable-temperature NMR : Conduct experiments at –40°C to slow molecular motion.
- 2D NMR (NOESY) : Identify spatial proximity between protons to confirm conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
